Di-tert-butyl 5-aminoisophthalate

Descripción general

Descripción

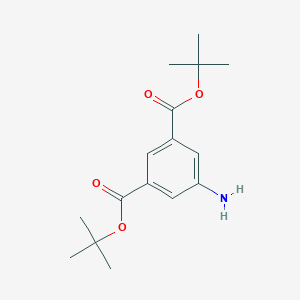

Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate is an organic compound with the molecular formula C16H23NO4 and a molecular weight of 293.36 g/mol It is known for its unique structure, which includes two tert-butyl groups and an amino group attached to a benzene ring with two ester functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate typically involves the esterification of 5-aminoisophthalic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize production costs. Continuous flow reactors and automated systems could be employed to enhance efficiency and consistency in large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Lithium aluminum hydride or sodium borohydride are typically used for reducing ester groups.

Substitution: Reagents such as acyl chlorides or anhydrides are used in the presence of a base like pyridine for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohols from the reduction of ester groups.

Substitution: Amides or other substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

In a study exploring the synthesis of polyamides using DTB-5-AIPA, researchers demonstrated that the compound could effectively react with various diacids to form high-performance polymers with enhanced thermal stability and mechanical properties. The resulting polyamides exhibited improved solubility and processability compared to traditional counterparts.

Nanocomposites

DTB-5-AIPA is employed in the development of nanocomposite materials due to its ability to enhance mechanical properties when combined with nanofillers such as graphene or carbon nanotubes.

| Application | Details |

|---|---|

| Nanocomposite Type | Polymer nanocomposites |

| Enhancements | Mechanical strength, thermal stability |

Case Study: Graphene-Polymer Nanocomposites

Research indicates that incorporating DTB-5-AIPA into graphene-based polymer composites significantly improves tensile strength and thermal conductivity. These enhancements make such materials suitable for applications in electronics and automotive industries .

Drug Delivery Systems

The compound's unique structural features allow it to be utilized in drug delivery systems, particularly in designing carriers that enhance the bioavailability of therapeutic agents.

| Application | Details |

|---|---|

| Delivery System Type | Polymeric nanoparticles |

| Therapeutic Agents | Anticancer drugs |

Case Study: Anticancer Drug Delivery

A study demonstrated that DTB-5-AIPA-based nanoparticles could effectively encapsulate anticancer drugs, leading to controlled release profiles that enhance therapeutic efficacy while minimizing side effects .

Biodegradation Studies

DTB-5-AIPA has been investigated for its role in environmental sustainability, particularly regarding the biodegradation of phthalates using microorganisms.

| Field | Details |

|---|---|

| Application | Biodegradation of phthalates |

| Methodology | Microbial degradation studies |

Case Study: Microbial Biodegradation

Research has shown that microorganisms can effectively degrade DTB-5-AIPA under controlled conditions, suggesting its potential as an environmentally friendly alternative to traditional plasticizers in various applications.

Mecanismo De Acción

The mechanism of action of Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the ester groups can undergo hydrolysis or transesterification reactions. These interactions can modulate the activity of enzymes or other proteins, leading to specific biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Benzene-1,3,5-tricarboxamides: These compounds have similar structural features and are used in the synthesis of supramolecular polymers.

3,5-Di-tert-butyl-1,2-benzoquinone: This compound shares the tert-butyl groups and benzene ring but differs in its oxidation state and functional groups.

Uniqueness

Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate is unique due to its combination of tert-butyl groups, amino group, and ester functional groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .

Actividad Biológica

Di-tert-butyl 5-aminoisophthalate (CAS Number: 167993-12-6) is a compound derived from 5-aminoisophthalic acid, characterized by its unique structural features that include two tert-butyl groups and an amino group attached to the isophthalate moiety. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, coordination chemistry, and its interactions at the molecular level.

- Molecular Formula : C16H23NO4

- Molecular Weight : 293.36 g/mol

- Structure : The compound features a central isophthalate structure with two bulky tert-butyl groups that enhance its solubility and stability in various solvents.

Synthesis

This compound can be synthesized through various methods, including esterification of 5-aminoisophthalic acid using tert-butanol in the presence of an acid catalyst. This process yields the desired compound with a notable yield and purity .

Anticancer Properties

Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives of 5-aminoisophthalate have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. The IC50 values for some derivatives in inhibiting HDAC8 have been reported as low as 17 nM, indicating high potency against cancer cell lines .

Coordination Chemistry

This compound can form coordination complexes with metal ions, which may enhance its biological activity. The coordination of transition metals with this ligand has been studied for developing novel anticancer agents. The resulting complexes often display improved solubility and bioavailability, which are critical factors in drug design .

Case Study 1: HDAC Inhibition

A study evaluated the HDAC inhibitory activity of various substituted isophthalates, including this compound. The findings revealed that the compound effectively inhibited HDACs at micromolar concentrations, demonstrating potential for therapeutic applications in cancer treatment .

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of this compound were tested for antimicrobial properties. The results indicated that certain derivatives exhibited selective inhibition against specific bacterial strains. The mechanism was proposed to involve interference with bacterial cell wall synthesis and protein function .

Research Findings Summary

Propiedades

IUPAC Name |

ditert-butyl 5-aminobenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-15(2,3)20-13(18)10-7-11(9-12(17)8-10)14(19)21-16(4,5)6/h7-9H,17H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLMUGBKHWIFJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CC(=C1)N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646549 | |

| Record name | Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167993-12-6 | |

| Record name | Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.